Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
CAS No.: 67584-51-4
Cat. No.: VC17972842
Molecular Formula: C8H7F9KNO4S
Molecular Weight: 423.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67584-51-4 |
|---|---|
| Molecular Formula | C8H7F9KNO4S |
| Molecular Weight | 423.30 g/mol |
| IUPAC Name | potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
| Standard InChI | InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
| Standard InChI Key | IOVJPAWFAJXXKU-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt features a glycine moiety modified by an ethyl group and a nonafluorobutyl sulfonyl substituent. The potassium ion balances the carboxylate group, enhancing solubility in polar solvents . The nonafluorobutyl chain (C₄F₉) contributes to its hydrophobicity, while the sulfonyl group (-SO₂-) enables electrophilic reactivity.
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₈H₇F₉KNO₄S |
| Molecular Weight | 423.30 g/mol |
| IUPAC Name | Potassium 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
| SMILES | CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
| InChIKey | IOVJPAWFAJXXKU-UHFFFAOYSA-M |
| CAS Registry Number | 67584-51-4 |
| PubChem CID | 23677337 |
The compound’s fluorinated alkyl chain adopts a helical conformation due to steric hindrance between fluorine atoms, a common trait in perfluorinated compounds . This configuration minimizes electronic repulsion and enhances thermal stability.
Physicochemical Properties
The high electronegativity of fluorine atoms creates a strong dipole moment across the molecule, rendering it both lipophobic and hydrophobic . These properties make the compound resistant to degradation via hydrolysis or microbial action, contributing to its environmental persistence.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves sequential reactions:
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Sulfonation: Reaction of nonafluorobutanesulfonyl fluoride with ethylamine to form N-ethyl-N-(nonafluorobutylsulfonyl)amine.
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Glycine Conjugation: Coupling the sulfonamide intermediate with glycine under basic conditions.
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Potassium Salt Formation: Neutralization with potassium hydroxide to yield the final product.
Precise temperature control (typically 0–5°C) and anhydrous conditions are critical to prevent side reactions, such as hydrolysis of the sulfonyl group.
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as verified by high-performance liquid chromatography (HPLC).
Chemical Behavior and Reactivity
Hydrolytic Stability
The sulfonamide linkage (-N-SO₂-) resists hydrolysis under neutral and acidic conditions but undergoes slow cleavage in strongly alkaline environments (pH >12). This stability profile aligns with other PFAS compounds, which exhibit limited reactivity in natural waters .
Nucleophilic Substitution
The electron-deficient sulfonyl group facilitates nucleophilic attack at the sulfur center. For example, reaction with thiols (RSH) yields disulfides (RSSR) and regenerates the sulfinic acid derivative:
Coordination Chemistry
The carboxylate group chelates metal ions, forming complexes with divalent cations (e.g., Ca²⁺, Mg²⁺). This property is exploited in industrial applications where metal sequestration is required .
Applications and Uses
Table 2: Primary Industrial Uses
Emerging Biomedical Applications
Preliminary studies suggest potential as:
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Drug Delivery Vehicles: Fluorinated chains facilitate transmembrane transport of hydrophobic therapeutics.
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Contrast Agents: Potassium ions enable compatibility with biological systems for imaging applications.
Environmental and Health Considerations
Environmental Persistence
As a PFAS derivative, the compound resists biodegradation due to strong C-F bonds (bond energy ~485 kJ/mol) . Environmental half-life in soil exceeds 5 years, necessitating stringent disposal protocols .
Human Health Risks
Comparative Analysis with Related Compounds
vs. Perfluorooctanesulfonate (PFOS)
| Parameter | Glycine Derivative | PFOS |
|---|---|---|
| Carbon Chain Length | C4 | C8 |
| Biodegradability | Slightly higher (C4 shorter chain) | Extremely persistent |
| Toxicity Profile | Limited data | Documented hepatotoxicity |
The shorter fluorinated chain may reduce bioaccumulation potential compared to PFOS, though long-term ecological impacts remain uncertain .
Future Research Directions
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Toxicokinetics: Elucidate absorption, distribution, metabolism, and excretion pathways in mammalian models.
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Remediation Strategies: Develop advanced oxidation processes (AOPs) for degrading PFAS residues in contaminated sites.
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Alternative Syntheses: Explore bio-based routes using fluorinases or engineered microorganisms to reduce reliance on petrochemical feedstocks.
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